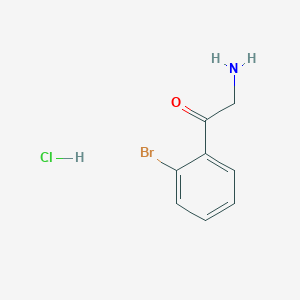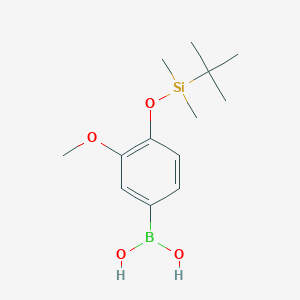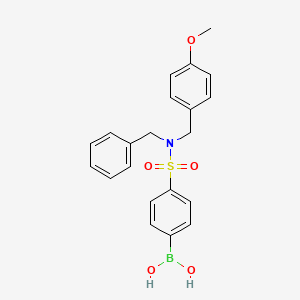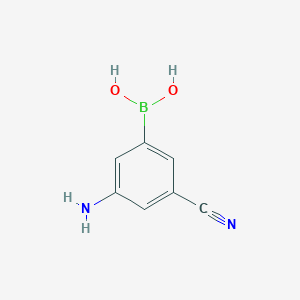
(3-Amino-5-Cyanophenyl)boronsäure
Übersicht
Beschreibung
“(3-Amino-5-cyanophenyl)boronic acid” is a boronic acid derivative that is commonly used as a reagent in Suzuki-Miyaura coupling reactions . It can be used to form C-C bonds by the reaction with aryl or vinyl halides . It is also a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been widely studied in medicinal chemistry . They are often used as intermediates in the synthesis of complex boronic acid derivatives . The synthetic processes used to obtain these active compounds are relatively simple and well known .
Molecular Structure Analysis
The molecular formula of “(3-Amino-5-cyanophenyl)boronic acid” is C7H7BN2O2 . Its molecular weight is 161.96 . The InChI code of this compound is 1S/C7H7BN2O2/c9-4-5-1-6 (8 (11)12)3-7 (10)2-5/h1-3,11-12H,10H2 .
Chemical Reactions Analysis
Boronic acids, including “(3-Amino-5-cyanophenyl)boronic acid”, are commonly used in Suzuki–Miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds by the reaction of boronic acids with aryl or vinyl halides .
Physical And Chemical Properties Analysis
“(3-Amino-5-cyanophenyl)boronic acid” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von (3-Amino-5-Cyanophenyl)boronsäure
This compound ist eine vielseitige Verbindung mit einer Vielzahl von Anwendungen in der wissenschaftlichen Forschung. Nachfolgend finden Sie eine detaillierte Analyse von sechs einzigartigen Anwendungen, jede mit einem eigenen Abschnitt.
Sensoranwendungen
Boronsäuren: sind bekannt für ihre Fähigkeit, reversible kovalente Komplexe mit Diolen und anderen Lewis-Basen zu bilden, was sie ideal für den Einsatz in Sensoranwendungen macht . This compound kann zur Bestimmung des Glukosespiegels im Blut verwendet werden, was für die Diabetes-Management entscheidend ist. Ihre Wechselwirkung mit Diolen kann auch bei der Entwicklung von Sensoren für andere biologisch relevante Moleküle genutzt werden.
Biologische Markierung
Die Reaktivität der Verbindung gegenüber Diolen ermöglicht ihren Einsatz für die biologische Markierung . Sie kann an Biomoleküle konjugiert werden und bietet so eine Möglichkeit, biologische Prozesse zu verfolgen oder die Verteilung von Molekülen in Zellen zu visualisieren. Diese Anwendung ist besonders nützlich für die Untersuchung der Zellbiologie und Biochemie.
Proteinmanipulation und -modifikation
This compound kann zur Modifikation von Proteinen verwendet werden, was für das Verständnis der Proteinfunktion und -interaktionen von Vorteil ist . Der Boronsäure-Rest kann Bindungen mit Aminosäureresten in Proteinen eingehen, was zu Veränderungen der Proteinstruktur und -aktivität führt. Dies kann zur Untersuchung der Enzymkinetik oder zur Herstellung modifizierter Proteine mit neuen Funktionen verwendet werden.
Therapeutische Entwicklung
Die Fähigkeit, mit verschiedenen biologischen Molekülen zu interagieren, macht this compound zu einem Kandidaten für die therapeutische Entwicklung . Sie kann zur Entwicklung von Medikamenten verwendet werden, die auf bestimmte Enzyme oder Signalwege abzielen. Ihre Spezifität und reversiblen Bindungseigenschaften machen sie zu einem wertvollen Werkzeug in der Arzneimittelentwicklung und Pharmakologie.
Trennungstechnologien
In der analytischen Chemie kann this compound in Trennungstechnologien eingesetzt werden . Sie kann in Chromatographiematerialien integriert werden, um Verbindungen selektiv zu binden und zu trennen, basierend auf ihrer Fähigkeit, mit Boronsäuren zu interagieren. Dies ist besonders nützlich für die Reinigung komplexer Mischungen oder die Isolierung spezifischer Analyten.
Kontrollierte Freisetzungssysteme
Die Wechselwirkungen der Verbindung mit Diolen können zur Herstellung kontrollierter Freisetzungssysteme genutzt werden . Zum Beispiel kann sie beim Entwurf von Insulin-Abgabesystemen eingesetzt werden, die auf den Glukosespiegel reagieren und Insulin bei Bedarf freisetzen. Diese Anwendung hat ein erhebliches Potenzial für die Behandlung chronischer Krankheiten wie Diabetes.
Zukünftige Richtungen
Boronic acids, including “(3-Amino-5-cyanophenyl)boronic acid”, have been growing in interest, especially after the discovery of the drug bortezomib . They have shown potential in various applications, such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . Therefore, it is relevant to extend the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .
Wirkmechanismus
Target of Action
The primary target of (3-Amino-5-cyanophenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
The (3-Amino-5-cyanophenyl)boronic acid interacts with its target through a process called transmetalation . In this process, the boronic acid transfers the formally nucleophilic organic groups from boron to palladium . This is a key step in the Suzuki-Miyaura coupling reaction .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is the main biochemical pathway affected by (3-Amino-5-cyanophenyl)boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is also known to be an inhibitor of CYP3A4, an important enzyme in drug metabolism .
Result of Action
The result of the action of (3-Amino-5-cyanophenyl)boronic acid is the formation of a new carbon-carbon bond in the Suzuki-Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Eigenschaften
IUPAC Name |
(3-amino-5-cyanophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3,11-12H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVJJNXUBHSBIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)N)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657163 | |
| Record name | (3-Amino-5-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
913943-05-2 | |
| Record name | (3-Amino-5-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



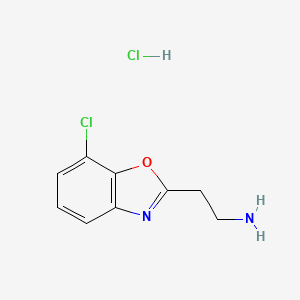
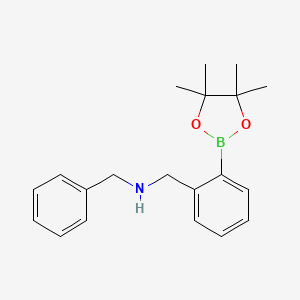
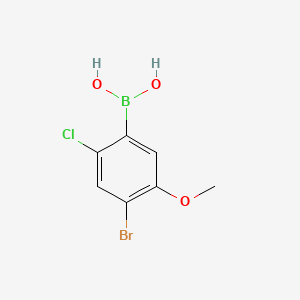
![2-(Benzo[B]thiophen-2-YL)-2-oxoacetaldehyde hydrate](/img/structure/B1519806.png)
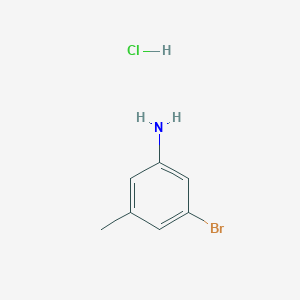
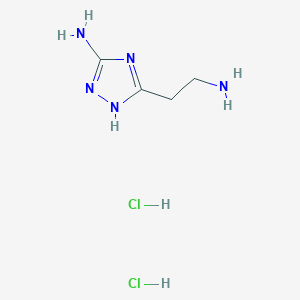

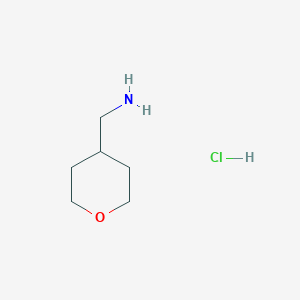
![1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid](/img/structure/B1519813.png)

